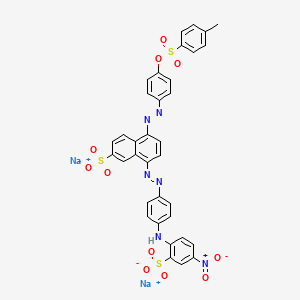
2-Naphthalenesulfonic acid, 5-((4-(((4-methylphenyl)sulfonyl)oxy)phenyl)azo)-8-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)-, disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenesulfonic acid, 5-((4-(((4-methylphenyl)sulfonyl)oxy)phenyl)azo)-8-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)-, disodium salt is a complex organic compound. It is characterized by its azo groups, which are known for their vibrant colors and are commonly used in dye and pigment industries. This compound is particularly notable for its sulfonic acid groups, which enhance its solubility in water and its ability to bind to various substrates.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 5-((4-(((4-methylphenyl)sulfonyl)oxy)phenyl)azo)-8-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)-, disodium salt typically involves multiple steps:
Diazotization: This step involves the conversion of aromatic amines into diazonium salts using nitrous acid.
Coupling Reaction: The diazonium salts are then coupled with naphthalenesulfonic acid derivatives to form the azo compounds.
Neutralization: The final product is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo groups, leading to the formation of nitroso and nitro derivatives.
Reduction: Reduction of the azo groups can yield amines, which can further react to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted naphthalenesulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenesulfonic acid, 5-((4-(((4-methylphenyl)sulfonyl)oxy)phenyl)azo)-8-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)-, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and binding properties.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of pigments for paints and coatings.
Wirkmechanismus
The compound exerts its effects primarily through its azo and sulfonic acid groups. The azo groups are responsible for the compound’s color properties, while the sulfonic acid groups enhance solubility and binding affinity. The molecular targets and pathways involved depend on the specific application, such as binding to fabric fibers in dyeing processes or interacting with biological molecules in medical applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-Naphthalenesulfonic acid, 5-((4-(((4-methylphenyl)sulfonyl)oxy)phenyl)azo)-8-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)-, monosodium salt
- **2-Naphthalenesulfonic acid, 5-((4-(((4-methylphenyl)sulfonyl)oxy)phenyl)azo)-8-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)-, potassium salt
Uniqueness
The disodium salt form of this compound is unique due to its enhanced solubility in water, making it particularly useful in applications where high solubility is required. Additionally, the presence of multiple azo and sulfonic acid groups provides a high degree of versatility in chemical reactions and applications.
Eigenschaften
CAS-Nummer |
72275-95-7 |
|---|---|
Molekularformel |
C35H24N6Na2O11S3 |
Molekulargewicht |
846.8 g/mol |
IUPAC-Name |
disodium;5-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]-8-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C35H26N6O11S3.2Na/c1-22-2-13-28(14-3-22)55(50,51)52-27-11-8-25(9-12-27)38-39-32-18-19-33(31-21-29(53(44,45)46)15-16-30(31)32)40-37-24-6-4-23(5-7-24)36-34-17-10-26(41(42)43)20-35(34)54(47,48)49;;/h2-21,36H,1H3,(H,44,45,46)(H,47,48,49);;/q;2*+1/p-2 |
InChI-Schlüssel |
CEXKQVNVJBGENQ-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=C4C=CC(=CC4=C(C=C3)N=NC5=CC=C(C=C5)NC6=C(C=C(C=C6)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



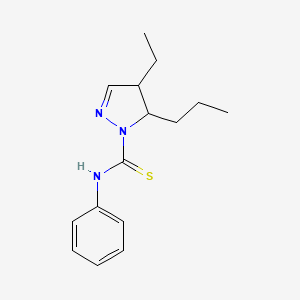
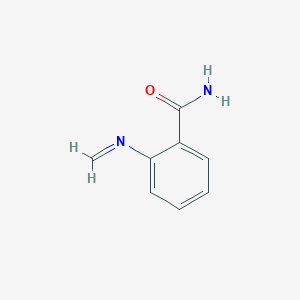
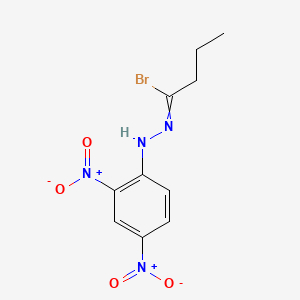
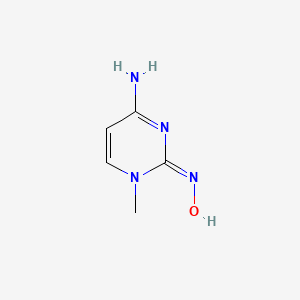


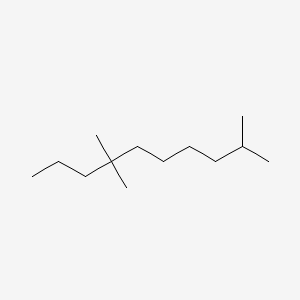
![6-Methyl-6-azabicyclo[3.2.1]octan-3-one](/img/structure/B13803105.png)
![Tricyclo[4.2.0.02,4]oct-7-en-5-one](/img/structure/B13803112.png)

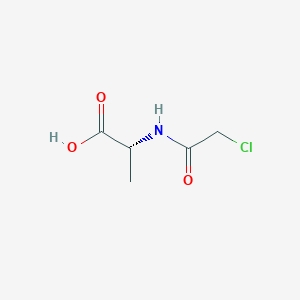
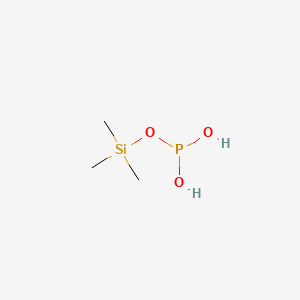
![9-(3-Hydroxyphenyl)-8-oxa-10-thiabicyclo[4.4.0]deca-1,3,5-trien-7-one](/img/structure/B13803144.png)
